

BMS-466442 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: BMS-466442

Cat. No.: B15606448

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Application Notes and Protocols for BMS-466442

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-466442 is a potent and selective small molecule inhibitor of the Alanine-Serine-Cysteine-1 Transporter (asc-1), also known as SLC7A10.[1] By inhibiting asc-1, **BMS-466442** modulates the levels of D-serine and glycine, which are crucial co-agonists for the N-methyl-D-aspartate (NMDA) receptor.[1][2] This activity makes **BMS-466442** a valuable research tool for studying the role of the asc-1 transporter and NMDA receptor signaling in various physiological and pathological processes, including schizophrenia.[1] These application notes provide essential information on the solubility of **BMS-466442** in various solvents and a detailed protocol for determining its kinetic solubility.

Data Presentation: Solubility of BMS-466442

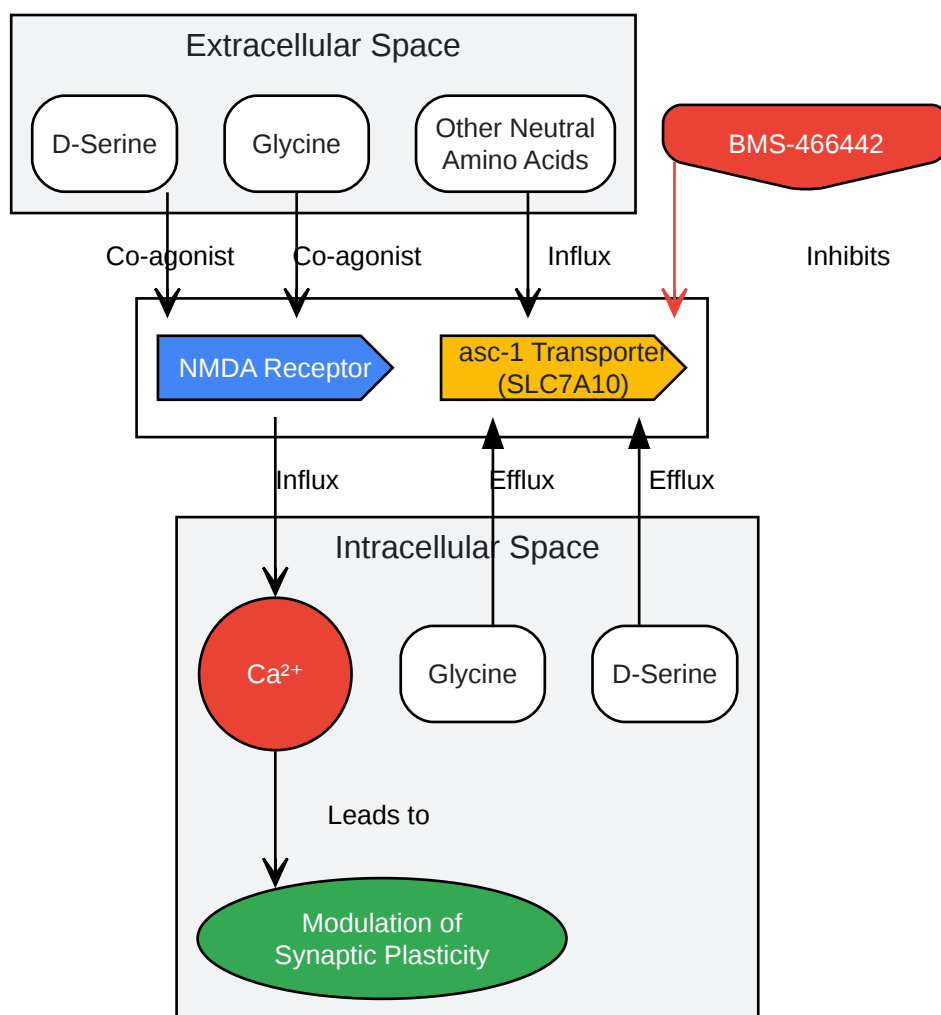
The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. Below is a summary of the available solubility data for **BMS-466442**. It is important to note that solubility can be influenced by factors such as temperature, pH, and the purity of the compound and solvents.

Solvent	Molar Mass (g/mol)	Solubility (mg/mL)	Max Conc. (mM)	Solubility Description
DMSO	538.6	53.86	100	Soluble[3]
Acetonitrile	538.6	0.1 - 1	Not Specified	Slightly Soluble
Co-solvent Mixture*	538.6	≥ 2.5	≥ 4.64	Soluble

*As described for in vivo studies: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

Signaling Pathway of BMS-466442

BMS-466442 exerts its effects by inhibiting the asc-1 transporter, which is involved in the transport of neutral amino acids, including D-serine and glycine. These amino acids are essential co-agonists for the activation of NMDA receptors, which are critical for synaptic plasticity and neurotransmission. The inhibition of asc-1 by **BMS-466442** leads to a modulation of NMDA receptor activity.



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BMS-466442 inhibits the asc-1 transporter, modulating NMDA receptor signaling.

Experimental Protocols

Protocol for Determining the Kinetic Solubility of BMS-466442 by Nephelometry

This protocol outlines a high-throughput method for determining the kinetic solubility of **BMS-466442** in an aqueous buffer. Kinetic solubility is a measure of the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous medium. Nephelometry measures the light scattered by undissolved particles to determine the point of precipitation.^{[4][5][6][7][8]}

Materials:

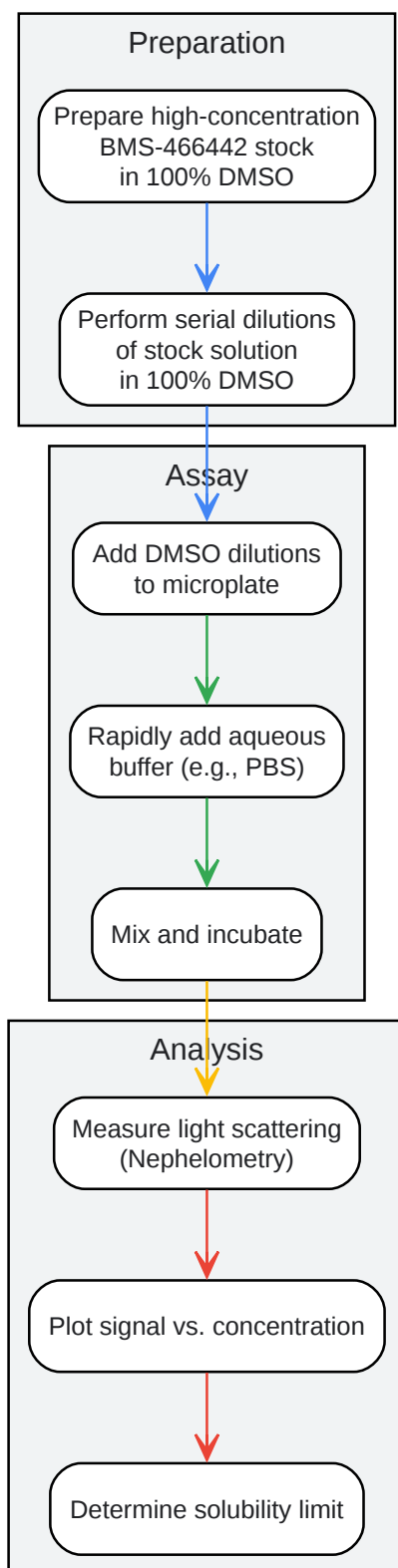
- **BMS-466442**
- Dimethyl sulfoxide (DMSO), anhydrous, high-purity
- Phosphate-buffered saline (PBS), pH 7.4
- 96-well or 384-well clear-bottom microplates
- Calibrated single and multichannel pipettes
- Nephelometer plate reader
- Plate shaker

Procedure:

- Preparation of Stock Solution:
 - Accurately weigh a small amount of **BMS-466442** (e.g., 5.39 mg).
 - Dissolve the compound in a calculated volume of 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM from 1 mL DMSO).
 - Ensure complete dissolution by vortexing or brief sonication.
- Preparation of Serial Dilutions:
 - In a microplate, perform serial dilutions of the **BMS-466442** DMSO stock solution with 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
- Addition to Aqueous Buffer:
 - Add a small, fixed volume of each DMSO concentration (from step 2) to the wells of a new microplate.
 - Rapidly add a larger, fixed volume of PBS to each well to achieve the final desired compound concentrations and a consistent final DMSO concentration (typically $\leq 1\%$). For

example, add 2 μ L of the DMSO stock dilutions to 198 μ L of PBS.

- Incubation and Measurement:
 - Immediately after adding the PBS, mix the contents of the wells thoroughly using a plate shaker for a defined period (e.g., 2 minutes).
 - Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 1-2 hours) to allow for precipitation to equilibrate.
 - Measure the light scattering in each well using a nephelometer.
- Data Analysis:
 - Plot the nephelometry signal (light scattering) against the compound concentration.
 - The concentration at which a significant increase in light scattering is observed above the background is determined as the kinetic solubility limit.
 - It is recommended to include positive (a known insoluble compound) and negative (a known soluble compound) controls for assay validation.



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Workflow for determining the kinetic solubility of **BMS-466442**.

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